molecular formula C20H18N2O4 B5430687 7-(2-furyl)-2,5-dioxo-N-phenyl-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

7-(2-furyl)-2,5-dioxo-N-phenyl-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide

Cat. No. B5430687
M. Wt: 350.4 g/mol
InChI Key: WVXMFPBHRRHFRF-UHFFFAOYSA-N
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Description

The compound "7-(2-furyl)-2,5-dioxo-N-phenyl-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide" is part of a broader class of chemical compounds known for their diverse chemical and physical properties. These compounds often exhibit significant biological activities, which make them of interest in various fields of chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of related benzoquinoline derivatives involves complex reactions including cyclization and substitution. For instance, reactions of 8-amino-7-(2 furyl)-5,6-dihydrobenzo[h]thieno[2,3-b]quinoline-9-carbonitrile with various reagents such as phenyl isothiocyanate and triethyl orthoformate yield fused hexacyclic systems and other derivatives with potential antibacterial and antifungal activities (Bakhite, 2000).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by complex fused ring systems. X-ray diffraction analysis is commonly employed to characterize the crystal structure, providing insights into the compound's molecular geometry, which is crucial for understanding its chemical reactivity and interactions (Da, 2002).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization and alkylation, to yield a variety of derivatives with different chemical properties. Aryl radical endo cyclization is a notable reaction, leading to selective preparation of fused octahydrobenzo[f]quinolines with distinct configurations (Ripa & Hallberg, 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential applications in medicinal chemistry, materials science, or as a building block for synthesizing other complex molecules .

properties

IUPAC Name

7-(furan-2-yl)-2,5-dioxo-N-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-16-10-12(17-7-4-8-26-17)9-15-19(16)14(11-18(24)22-15)20(25)21-13-5-2-1-3-6-13/h1-8,12,14H,9-11H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXMFPBHRRHFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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